1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a carboxylic acid group attached to the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
The synthesis of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through various organic reactions. One common method involves the hydrogenation of indene derivatives under specific conditions. For example, the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) can yield the desired compound . Additionally, the compound can be synthesized through the reaction of indene with carboxylating agents under controlled conditions .
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where reagents such as halogens or nitrating agents can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism by which 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the indene ring system can interact with hydrophobic pockets in proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid include other indene derivatives such as indane and indanone . These compounds share the indene ring system but differ in their functional groups and stereochemistry. The uniqueness of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid lies in its specific combination of a methyl group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Similar Compounds
- Indane
- Indanone
- 1-Methylindane
- 2-Methylindane
These compounds can be used as references for understanding the reactivity and applications of 1-methyl-2,3-dihydro-1H-indene-2-carboxylic acid in various scientific and industrial contexts.
Properties
CAS No. |
708-37-2 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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